

Physical and chemical properties of isopentyl isobutyrate

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Compound of Interest

Compound Name: *Isoamyl isobutyrate*

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An In-depth Technical Guide to Isopentyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of isopentyl isobutyrate. It includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of key chemical transformations.

General Information and Safety

Isopentyl isobutyrate, also known as **isoamyl isobutyrate**, is a fatty acid ester.^{[1][2]} It is recognized by its characteristic fruity odor, with notes of apricot and pineapple.^{[1][3]} This colorless liquid is found naturally in various fruits and beverages, including bananas, grapes, melons, beer, and white wine.^{[3][4]} In industrial applications, it serves as a flavoring agent, a fragrance component in cosmetics, and as a solvent or plasticizer.^[5]

Safety Precautions: Isopentyl isobutyrate is a combustible liquid and should be kept away from heat, sparks, and open flames.^[1] It is incompatible with strong oxidizing and reducing agents.^{[1][3]} Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of isopentyl isobutyrate are summarized below.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ O ₂	[1][2][5][6][7]
Molecular Weight	158.24 g/mol	[2][5][6][7]
CAS Number	2050-01-3	[1][2][5][7]
Appearance	Colorless liquid	[1][3][5]
Odor	Fruity, apricot, pineapple	[1][3]
Boiling Point	169-171 °C	[3][4][5]
Density	0.856 g/mL at 25 °C	[3][4]
Refractive Index (n ²⁰ /D)	1.406	[3][4]
Water Solubility	136.1 mg/L at 25 °C (estimated)	[1]
Solubility in Organic Solvents	Miscible with alcohol; soluble in essential oils	[3][4][8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of isopentyl isobutyrate.

Table 2: Spectroscopic Data Summary

Technique	Key Features and Observations	Source(s)
^1H NMR	Spectral data is available for isopentyl isobutyrate.	[9]
^{13}C NMR	Spectral data is available for isopentyl isobutyrate.	[9]
Infrared (IR) Spectroscopy	FTIR spectra are available, typically showing a strong C=O stretch for the ester group.	[2][10]
Mass Spectrometry (MS)	Electron ionization (EI) mass spectra are available, providing fragmentation patterns for structural elucidation.	[2][6]

Chemical Reactivity and Synthesis

Isopentyl isobutyrate undergoes typical ester reactions, including hydrolysis and transesterification. It is commonly synthesized via Fischer esterification.

Synthesis via Fischer Esterification

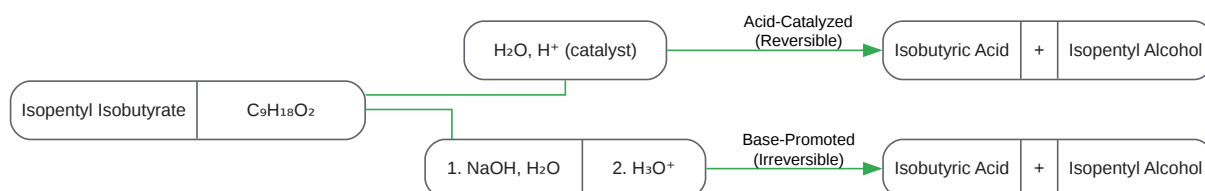
Isopentyl isobutyrate is synthesized by the acid-catalyzed reaction of isopentyl alcohol (isoamylol) with isobutyric acid.[1][3] The reaction is an equilibrium process, and to favor the formation of the ester, an excess of one reactant (typically the less expensive one) is used, and the water produced is removed.[11]

Figure 1: Fischer Esterification of Isopentyl Isobutyrate.

Hydrolysis

Ester hydrolysis is the cleavage of an ester by water. This reaction can be catalyzed by either acid or base.

- **Acid-Catalyzed Hydrolysis:** This is the reverse of Fischer esterification, where the ester reacts with water in the presence of a strong acid catalyst to yield the corresponding carboxylic acid and alcohol.[12][13]
- **Base-Catalyzed Hydrolysis (Saponification):** This is an irreversible reaction where a base (e.g., NaOH) is consumed to produce a carboxylate salt and an alcohol.[12]

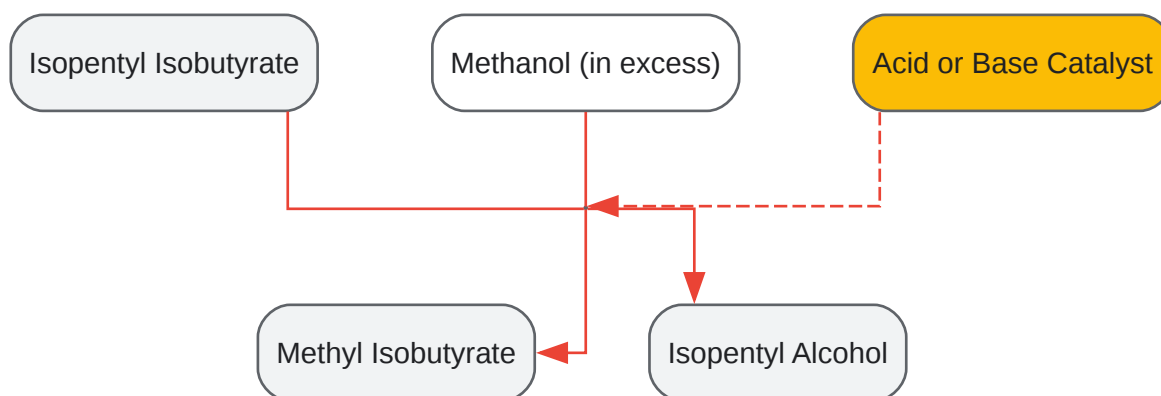


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Figure 2: Hydrolysis Pathways for Isopentyl Isobutyrate.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[14] This reaction can also be acid- or base-catalyzed.[15] For example, reacting isopentyl isobutyrate with methanol in the presence of a catalyst would yield methyl isobutyrate and isopentyl alcohol.



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Figure 3: Transesterification of Isopentyl Isobutyrate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of isopentyl isobutyrate.

Synthesis Protocol: Fischer Esterification

This protocol is adapted from standard procedures for the synthesis of similar esters like isopentyl acetate.[\[11\]](#)[\[16\]](#)

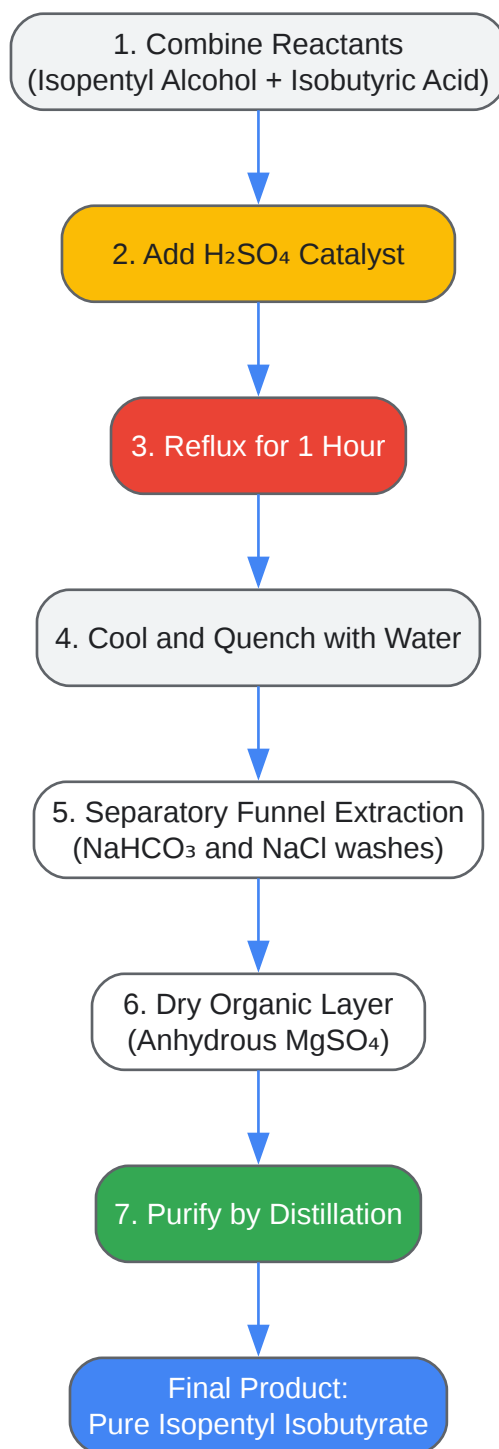
Materials:

- Isopentyl alcohol
- Isobutyric acid
- Concentrated sulfuric acid (H_2SO_4)
- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Boiling stones
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- **Reaction Setup:** In a 100-mL round-bottom flask, combine 15 mL of isopentyl alcohol and 20 mL of isobutyric acid. Swirl to mix.
- **Catalyst Addition:** Carefully add 4 mL of concentrated H_2SO_4 to the flask while swirling.
Caution: This reaction is exothermic.
- **Reflux:** Add boiling stones, attach a reflux condenser, and heat the mixture under reflux for 1 hour using a heating mantle.

- Workup - Quenching: Allow the mixture to cool to room temperature. Transfer it to a separatory funnel containing 55 mL of cold water.
- Workup - Extraction: Separate the lower aqueous layer. Wash the organic layer sequentially with:
 - Two 25 mL portions of 5% NaHCO_3 solution to neutralize excess acid. Caution: Vent the separatory funnel frequently to release CO_2 pressure.
 - One 25 mL portion of water.
 - One 5 mL portion of saturated NaCl solution to aid in separating the layers.
- Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO_4 .
- Purification: Decant the dried ester into a distillation flask. Purify the product by simple distillation, collecting the fraction that boils between 168-172 °C.



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Figure 4: Experimental Workflow for Synthesis.

Analytical Protocols

Objective: To confirm the identity and purity of the synthesized isopentyl isobutyrate.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Purpose: To assess purity and confirm molecular weight.
- Methodology:
 - Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
 - Inject a small volume (e.g., 1 μL) into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
 - Use a temperature program that effectively separates the product from any residual starting materials or byproducts.
 - The resulting chromatogram will indicate the purity by the relative area of the product peak.
 - The mass spectrum of the main peak should be compared with a library spectrum (e.g., NIST) to confirm the identity of isopentyl isobutyrate.^{[6][17]}

2. Infrared (IR) Spectroscopy:

- Purpose: To confirm the presence of the ester functional group.
- Methodology:
 - Acquire an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.
 - Analyze the spectrum for characteristic peaks:
 - A strong C=O stretch around 1735 cm^{-1} .
 - C-O stretches in the $1300\text{-}1000\text{ cm}^{-1}$ region.
 - C-H stretches from the alkyl groups just below 3000 cm^{-1} .

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To provide detailed structural confirmation.
- Methodology:
 - Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl_3).
 - Acquire ^1H and ^{13}C NMR spectra.
 - Analyze the chemical shifts, integration, and splitting patterns to confirm that the structure is consistent with isopentyl isobutyrate.

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